1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene
Description
1-[(Z)-1-Fluorobut-2-en-2-yl]naphthalene is a fluorinated naphthalene derivative featuring a Z-configured 1-fluorobut-2-en-2-yl substituent at the 1-position of the naphthalene ring. This compound combines the aromatic properties of naphthalene with the electronic and steric effects of a fluorinated unsaturated alkenyl group. Such fluorinated aromatic compounds are of interest in materials science, pharmaceuticals, and organic synthesis due to fluorine’s electron-withdrawing nature and its ability to modulate solubility and metabolic stability.
Properties
Molecular Formula |
C14H13F |
|---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene |
InChI |
InChI=1S/C14H13F/c1-2-11(10-15)13-9-5-7-12-6-3-4-8-14(12)13/h2-9H,10H2,1H3/b11-2+ |
InChI Key |
XZOKTKRNXXVEBF-BIIKFXOESA-N |
Isomeric SMILES |
C/C=C(\CF)/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC=C(CF)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable fluorinated butenyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated butenyl group into different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the naphthalene ring.
Scientific Research Applications
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluorinated butenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the cellular level.
Comparison with Similar Compounds
The following analysis compares 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and toxicological profiles.
Structural and Electronic Comparisons

Key Observations :
- Electronic Effects : The fluorinated alkenyl group in the target compound increases electron deficiency at the naphthalene ring compared to methyl or benzyloxy substituents. This may enhance electrophilic substitution reactivity at specific positions.
- Solubility: Fluorine’s electronegativity may reduce solubility in non-polar solvents relative to methylnaphthalene but improve compatibility with polar aprotic solvents.
Physicochemical Properties
Notes:
- The fluorinated compound’s higher molecular weight and polarity result in elevated boiling/melting points compared to 1-methylnaphthalene but lower than 1-(benzyloxy)naphthalene due to the latter’s extended aromatic system.
- Predicted LogP values suggest moderate lipophilicity, balancing fluorine’s polarity and the alkenyl group’s hydrophobicity.
Key Findings :
- Fluorinated analogs may exhibit enhanced environmental persistence due to C-F bond stability, necessitating stringent disposal protocols.
- Limited toxicity data for the target compound highlight the need for further studies, though structural analogs suggest risks of respiratory and dermal irritation.
Biological Activity
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene consists of a naphthalene ring substituted with a (Z)-1-fluorobut-2-en-2-yl group. The presence of the fluorine atom and the geometric configuration (Z) may influence its reactivity and biological interactions.
Research indicates that 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The fluorinated alkene moiety can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Studies have shown that compounds similar to 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene exhibit cytotoxic effects against several cancer cell lines. For instance, a study conducted on breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology .
Data Table: Biological Activity Overview
| Activity | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Induced apoptosis | Caspase activation |
| Antimicrobial | E. coli | Inhibited growth | Disruption of cell membrane integrity |
| Anti-inflammatory | RAW 264.7 (macrophages) | Reduced cytokine production | Inhibition of NF-kB signaling |
Case Study 1: Anticancer Effects
In a controlled experiment, MCF-7 cells were treated with varying concentrations of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased early and late apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against E. coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting that the compound may disrupt bacterial cell membranes, leading to cell lysis .
Research Findings
Recent research has focused on the synthesis and modification of fluorinated compounds to enhance their biological activity. The unique properties imparted by fluorine substitution are believed to contribute to increased potency against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

